molecular formula C13H14N2O5 B2853265 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid CAS No. 477848-85-4

6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Cat. No.: B2853265
CAS No.: 477848-85-4
M. Wt: 278.264
InChI Key: HNWCQBBEAZICEC-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a complex organic compound with the molecular formula C13H14N2O5. It is characterized by its phenyl ring substituted with two methoxy groups and a pyrimidine ring with a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 2,5-dimethoxybenzaldehyde with guanidine. This reaction typically requires heating under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

  • Cyclization Reaction: Another approach involves the cyclization of an intermediate compound, such as a diamine derivative, under acidic conditions. This reaction often requires the use of strong acids like hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, such as reducing the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Compounds with different substituents on the phenyl or pyrimidine rings.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's derivatives.

Comparison with Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)acetic acid: This compound has a similar phenyl ring structure but lacks the pyrimidine ring.

  • 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one: This compound has additional methoxy groups and a chromen-4-one structure.

Uniqueness: 6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is unique due to its combination of the phenyl ring with two methoxy groups and the pyrimidine ring with a carboxylic acid group. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

6-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (CAS number 477848-85-4) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and other pharmacological activities.

  • Molecular Formula : C13H14N2O5
  • Molecular Weight : 278.26 g/mol
  • Purity : >95% .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi.

  • Bacterial Inhibition :
    • In vitro tests indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbial sensitivity tests.
    • A study found that derivatives of pyrimidine compounds can inhibit bacterial growth effectively, suggesting a similar potential for this compound .
  • Antifungal Activity :
    • The antifungal properties were assessed against common strains such as Candida albicans. The compound exhibited notable antifungal activity, which could be attributed to its structural features that interact with fungal cell membranes .

Anticancer Activity

Research into the anticancer potential of pyrimidine derivatives has gained momentum. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of apoptosis-related proteins and the disruption of mitochondrial membrane potential.
    • In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic use .
  • Case Studies :
    • A case study involving the treatment of breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl ring or the pyrimidine core can significantly impact its efficacy.

ModificationEffect on Activity
Addition of halogensIncreased antibacterial activity
Alkyl substitutionsEnhanced cytotoxicity against cancer cells

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-7-3-4-11(20-2)8(5-7)9-6-10(12(16)17)15-13(18)14-9/h3-6,9H,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCQBBEAZICEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C=C(NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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